molecular formula C4H6N4OS B027000 5,6-Diamino-4-thiouracil CAS No. 40848-33-7

5,6-Diamino-4-thiouracil

Cat. No. B027000
CAS RN: 40848-33-7
M. Wt: 158.18 g/mol
InChI Key: GXWCTUJSEWZPNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-diamino-4-thiouracil derivatives involves a variety of chemical reactions, including condensation and cyclization processes. A notable method includes the reaction of 6-amino-1,3-disubstituted uracils with thiourea to yield stable thioformyluracils, demonstrating the versatility of uracil derivatives in synthesizing thiouracil compounds under various conditions (Hirota et al., 1996).

Molecular Structure Analysis

The molecular structure of 5,6-diamino-4-thiouracil derivatives has been elucidated using techniques such as X-ray crystallography. These compounds typically exhibit planar structures with distinct conformations for the amino groups. The nitrogen atoms in the amino groups show varying degrees of sp3 and sp2 hybridization, affecting the compound's overall stability and reactivity (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

5,6-Diamino-4-thiouracil derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions include transformations into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines, showcasing the compound's ability to undergo ring transformations and form novel pyrimidine structures (Hirota et al., 1991).

Physical Properties Analysis

The physical properties of 5,6-diamino-4-thiouracil derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemically, 5,6-diamino-4-thiouracil derivatives exhibit a range of reactivities due to the presence of amino and thiocarbonyl groups. These functionalities enable the compound to engage in hydrogen bonding, nucleophilic substitutions, and electrochemical reactions, contributing to its utility in various chemical contexts. For instance, the polarographic behavior of 4-thiouracil derivatives highlights their electrochemical properties and potential applications in studying tRNA structure (Wrona et al., 1976).

Scientific Research Applications

  • Precursor in Synthesis of Purines and Azapurines

    5,6-diamino-4-thiouracil is utilized as a precursor for synthesizing purines and azapurines, which are crucial in biochemical reactions and nucleic acid formation (Shishoo et al., 1999).

  • Reagent for Synthesizing Tetrahydropurines

    It serves as a useful reagent for synthesizing various 3-methyl-6-oxo-2-thioxo-1,2,3,6-tetrahydropurines and their derivatives (Yoneda et al., 1992).

  • Bifunctional Chelating Ligand

    The compound is a bifunctional chelating ligand that can form complementary intermolecular hydrogen bonds, making it promising for specific binding to water-soluble biomolecules with complementary hydrogen-bonding sites (Ulvenlund et al., 1998).

  • Drug Delivery System Component

    Graphene oxide bonded with 1-benzyl-5,6-diamino-2-thiouracil could be used in drug delivery systems for treating certain diseases (Dikmen, 2019).

  • Antithyroid Activity

    Derivatives of 5-halogeno-2-thiouracil have demonstrated antithyroid activity, affecting thyroid weight and iodine levels in rats (Barrett et al., 1951).

  • Preliminary Anti-Cancer Testing

    5-Phenyl-5, 6-diaminouracil derivatives have shown potential in preliminary anti-cancer testing (Kishikawa & Yuki, 1966).

  • Photoreactivity Studies

    2,4-dithiouracil, a related compound, has increased photoreactivity and strong near-visible absorption, making it a candidate for developing RNA-targeted photocrosslinking and phototherapeutic agents (Pollum et al., 2015).

  • Tumor Pigment Incorporation

    2-thiouracil rapidly incorporates into tumor pigment, affecting melanogenesis and forming complex addition products (Napolitano et al., 1996).

properties

IUPAC Name

5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCTUJSEWZPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586347
Record name 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-4-thiouracil

CAS RN

40848-33-7
Record name 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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